molecular formula C12H8F3N B12968826 4-Phenyl-2-(trifluoromethyl)pyridine

4-Phenyl-2-(trifluoromethyl)pyridine

Cat. No.: B12968826
M. Wt: 223.19 g/mol
InChI Key: BSUYAQUBGLTGDF-UHFFFAOYSA-N
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Description

4-Phenyl-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 2-position. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the trifluoromethylation of 4-iodobenzene followed by a cyclization reaction to form the pyridine ring. Another method includes the use of trichloromethyl-pyridine as a starting material, which undergoes a substitution reaction to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

4-Phenyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group. This group influences the compound’s binding affinity and reactivity with various biological molecules, affecting pathways involved in cell signaling, metabolism, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridin-4-amine

Uniqueness

4-Phenyl-2-(trifluoromethyl)pyridine is unique due to the presence of both a phenyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its analogs.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-8-10(6-7-16-11)9-4-2-1-3-5-9/h1-8H

InChI Key

BSUYAQUBGLTGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C(F)(F)F

Origin of Product

United States

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